Tetrazolium Violet Formazan
Description
Genesis and Early Discoveries of Formazan (B1609692) and Tetrazolium Salts
The history of formazan chemistry began in 1875 when Friese synthesized the first formazan, a "cherry-red" compound, by reacting benzene (B151609) diazonium nitrate (B79036) with nitromethane. nih.govcapes.gov.brresearchgate.net This discovery laid the groundwork for a new class of intensely colored compounds. Nineteen years later, in 1894, von Pechmann and Runge achieved a significant breakthrough by oxidizing a formazan to produce the first tetrazolium salt. nih.govcapes.gov.brdergipark.org.tr This established the reversible redox relationship between formazans and tetrazolium salts, a characteristic that would later become the basis for their widespread use in biological research. dergipark.org.tr
Initially, the synthesis of formazans was primarily achieved through the coupling reaction of diazonium salts with aldehyde hydrazones. wikipedia.orgresearchgate.net Over the years, various other methods have been developed, including those utilizing phase-transfer catalysis and the reaction of active methylene (B1212753) compounds with diazonium salts. wikipedia.orgevitachem.com The oxidation of formazans to tetrazolium salts has also seen the use of a variety of oxidizing agents, such as mercuric oxide and potassium permanganate. dergipark.org.trevitachem.com
Evolution of the Tetrazolium-Formazan System as a Paradigm in Research
The biological significance of the tetrazolium-formazan system was not fully realized until 1941, when Kuhn and Jerchel initiated its application in biological studies. dergipark.org.tr They demonstrated that tetrazolium salts could be reduced by biological systems, specifically by enzymes like dehydrogenases, to form colored formazan products. wikipedia.orgmedchemexpress.com This pivotal discovery transformed these compounds from mere chemical curiosities into powerful tools for visualizing and quantifying metabolic processes within living cells and tissues. conicet.gov.aradipogen.com
The fundamental principle is that metabolically active cells, through enzymes and reducing agents like NADH and NADPH, can donate electrons to tetrazolium salts, leading to the formation of intensely colored and often insoluble formazan precipitates. wikipedia.orgconicet.gov.arnih.gov The intensity of the color produced is directly proportional to the metabolic activity of the cells, a principle that underpins numerous assays. evitachem.comscispace.com
One of the most well-known applications is the MTT assay, which uses 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide to assess cell viability and proliferation. conicet.gov.argoogle.com Living cells reduce the yellow MTT to a purple formazan, providing a simple and effective colorimetric method for quantifying cell populations. conicet.gov.ar This has become a standard technique in cytotoxicity testing and drug discovery. ontosight.aiconicet.gov.ar
Broad Significance of Formazan Derivatives in Biochemical and Analytical Sciences
The versatility of the tetrazolium-formazan system has led to the development of a wide array of derivatives with tailored properties for specific applications. For instance, while early formazans were often insoluble in water, newer sulfonated tetrazolium salts have been synthesized to produce water-soluble formazans, simplifying assay procedures. conicet.gov.arjst.go.jpresearchgate.net
Beyond simple colorimetric assays, formazan derivatives have found use in:
Histochemistry: For staining tissues to visualize the localization of specific enzyme activities. evitachem.comtaylorfrancis.com
Flow Cytometry: Fluorescent formazan derivatives have been developed for use in flow cytometry and confocal microscopy, allowing for more sensitive detection of metabolic activity. evitachem.com
Microbiology: Tetrazolium salts are used to assess the viability of bacteria and to enumerate microbial colonies. conicet.gov.aradipogen.com
Analytical Chemistry: Formazans are employed as redox indicators in various chemical analyses. dergipark.org.tr
The ability to modify the chemical structure of formazans and tetrazolium salts has allowed for the creation of a diverse toolkit for researchers. These compounds can be designed to have different colors, solubility properties, and even fluorescent characteristics, making them adaptable to a wide range of experimental needs. wikipedia.orgresearchgate.netevitachem.com The ongoing research into formazan chemistry continues to yield new derivatives with enhanced properties, ensuring their continued importance in the biochemical and analytical sciences. nih.govnih.gov
| Feature | Description |
| Discovery of Formazan | In 1875, Friese synthesized the first formazan by reacting benzene diazonium nitrate with nitromethane. nih.govcapes.gov.brresearchgate.net |
| Discovery of Tetrazolium Salt | In 1894, von Pechmann and Runge produced the first tetrazolium salt by oxidizing a formazan. nih.govcapes.gov.brdergipark.org.tr |
| Biological Application | In 1941, Kuhn and Jerchel first demonstrated the reduction of tetrazolium salts by biological systems. dergipark.org.tr |
| Mechanism of Action | Tetrazolium salts are reduced by cellular enzymes (dehydrogenases) and reducing cofactors (NADH, NADPH) to form intensely colored formazans. wikipedia.orgconicet.gov.arnih.gov |
| Key Application (MTT Assay) | The MTT assay, utilizing the reduction of MTT to a purple formazan, is a widely used method for assessing cell viability and proliferation. conicet.gov.argoogle.com |
Structure
3D Structure
Properties
Molecular Formula |
C23H18N4 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N'-anilino-N-naphthalen-1-yliminobenzenecarboximidamide |
InChI |
InChI=1S/C23H18N4/c1-3-11-19(12-4-1)23(26-24-20-14-5-2-6-15-20)27-25-22-17-9-13-18-10-7-8-16-21(18)22/h1-17,24H/b26-23-,27-25? |
InChI Key |
AXEBHHNKLXVOET-KGKDJRRBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2)/N=NC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Molecular Architecture and Redox Interconversions of Formazans
Structural Elucidation of the Formazan (B1609692) Chromophore and Its Derivatives
The vibrant color of formazan dyes is a direct consequence of their unique molecular structure, which is characterized by a conjugated system of nitrogen and carbon atoms.
Formazans are a class of organic compounds defined by a characteristic chain of atoms: –N=N–C=N–NH–. richmond.edu This backbone forms a delocalized π-system, which is the primary chromophore responsible for the compound's intense color. researchgate.net The general structure allows for substitution at three key positions (the two terminal nitrogens and the central carbon), leading to a vast array of derivatives with tailored properties.
In the specific case of Tetrazolium Violet formazan, the resulting product of the reduction of 2,5-Diphenyl-3-(1-naphthyl)tetrazolium chloride (Tetrazolium Violet), the core formazan structure is adorned with two phenyl groups and one 1-naphthyl group. adipogen.com The molecular formula for this specific formazan is C₂₃H₁₈N₄. rsc.org The presence of these bulky aromatic substituents significantly influences the molecule's steric and electronic properties, including its solubility and spectral characteristics. rsc.orggoogle.com
| Property | Data |
| Compound Name | This compound |
| Synonym | 3,5-Diphenyl-1-(1-naphthyl)formazan |
| Molecular Formula | C₂₃H₁₈N₄ |
| Molecular Weight | ~350.43 g/mol |
| Core Structure | N=N–C=N–NH |
| Substituents | Two Phenyl groups, one 1-Naphthyl group |
The formazan backbone possesses significant tautomeric and conformational flexibility. researchgate.net Due to the alternating double bonds, formazans can exist in several isomeric forms. The primary forms are dictated by the geometry around the C=N and N=N bonds, leading to isomers such as syn, s-cis (often referred to as the closed or chelated form) and anti, s-trans (the open or linear form). researchgate.netrsc.org
The identity of the substituent on the central carbon atom (the C3 position) often determines the preferred conformation. rsc.org Small substituents allow for the existence of "open" and "linear" forms, which are typically orange and yellow, respectively, while bulky substituents tend to favor the "closed," blood-red isomer. rsc.org
Furthermore, formazans can exhibit tautomerism, where a proton can shift between nitrogen atoms. A crucial feature of many formazan structures is the formation of a stable six-membered pseudo-aromatic ring via an intramolecular hydrogen bond between the N-H proton and the nitrogen of the azo group (N=N). rsc.org This hydrogen bonding contributes to the planarity and stability of the molecule. rsc.org Studies on various formazans show that they can exist as equilibrium mixtures of different configurations in solution, with the ratio of isomers being solvent-dependent. tubitak.gov.tr
| Isomer Type | Description | Associated Color |
| trans–syn, s-cis | "Closed" or chelated form, often stabilized by an intramolecular hydrogen bond. | Red |
| trans–syn, s-trans | "Open" form. | Orange |
| trans–anti, s-trans | "Linear" form. | Yellow |
Electrochemical and Spectroscopic Properties of Formazans and Their Tetrazolium Precursors
The reversible redox chemistry and distinct spectral properties of the tetrazolium/formazan pair are the basis for their widespread application.
The tetrazolium/formazan couple represents a classic redox system where the tetrazolium salt acts as an oxidant or proton acceptor. rsc.orgdergipark.org.tr Tetrazolium salts, such as Tetrazolium Violet, are typically colorless, water-soluble compounds. adipogen.comconicet.gov.ar In biological systems, enzymes like dehydrogenases, which are part of the cellular respiration machinery, reduce the tetrazolium salt. conicet.gov.armedchemexpress.com This reduction process involves the acceptance of electrons, often via intermediates like NAD(P)H, leading to the irreversible formation of the intensely colored, water-insoluble formazan. conicet.gov.arub.edu
Conversely, formazans can be oxidized back to their corresponding tetrazolium salts using various oxidizing agents, such as bromine, lead tetraacetate, or N-bromosuccinimide. dergipark.org.trrsc.org This oxidation involves dehydrogenation and cyclization, and the reaction is complete when the characteristic color of the formazan disappears. dergipark.org.tr The mechanism is proposed to involve electrophilic attack on the formazan, followed by cyclization to form the stable tetrazolium ring. rsc.org This reversible redox chemistry is central to their function as indicators of metabolic activity. dergipark.org.tr
Formazan compounds are intensely colored due to strong electronic transitions within their conjugated π-system. researchgate.net The absorption of light in the visible region is primarily due to a π→π* transition centered on the formazan backbone. rsc.org The resulting formazan from Tetrazolium Violet reduction is a purple product. medchemexpress.comsigmaaldrich.com Spectroscopic studies of this compound in solution report absorption peaks in the range of 400 to 600 nm, with a notable shoulder around 550 nm. researchgate.net
The exact absorption maximum (λmax) is highly sensitive to the solvent environment. For instance, the closely related MTT formazan shows a λmax at 570 nm in several solvents, but this can shift to 550 nm in an ammonia-DMSO mixture. nih.gov This solvatochromism, or change in color with solvent polarity, is a key characteristic of formazan dyes. researchgate.net
Table: Absorption Maxima (λmax) of a Representative Formazan (MTT Formazan) in Various Solvents
| Solvent | λmax (nm) |
| Isopropanol (B130326) | 570 |
| Ethanol (B145695) | 570 |
| DMSO | 570 |
| DMF | 570 |
| Ammonia-DMSO | 550 |
Data adapted from studies on MTT formazan to illustrate solvent effects. researchgate.netnih.gov
The color of a formazan, and thus its λmax, can be precisely tuned by altering its chemical structure and environment. Two primary factors govern this variability:
Substituent Effects: The electronic nature of the substituent groups attached to the formazan core significantly impacts the energy of the π→π* transition. Electron-donating groups (like -OH, -OCH₃) generally cause a hypsochromic (blue) shift to shorter wavelengths, while electron-withdrawing groups (like -NO₂) cause a bathochromic (red) shift to longer wavelengths. rsc.orgdergipark.org.tr The naphthalene (B1677914) ring in this compound, for example, extends the π-conjugation and enhances the color compared to simpler triphenyl formazans. google.com
Solvent Effects: The polarity of the solvent can stabilize the ground state and the excited state of the formazan molecule to different extents. Generally, an increase in solvent polarity leads to a bathochromic shift for many formazan derivatives, suggesting a greater stabilization of the excited state. rsc.orgnipne.ro
This predictable relationship between concentration and light absorbance, as described by the Beer-Lambert law, allows for the precise quantification of the amount of formazan produced. By measuring the optical density (absorbance) of the formazan solution at its λmax, one can determine the extent of tetrazolium salt reduction, which in turn is a measure of the reductive capacity (e.g., metabolic activity) of the sample being assayed. adipogen.comwikipedia.org Measurements are often taken at two wavelengths to correct for background absorbance from cellular debris or other components. asm.org
An In-depth Look at this compound
4
Formazans are a class of organic compounds characterized by the core structure [R-N=N-C(R')=N-NH-R'']. wikipedia.org This backbone, rich in nitrogen, is responsible for their intense coloration and versatile redox chemistry. wikipedia.org The molecular architecture of formazans allows for significant tautomeric and conformational flexibility. Due to the alternating double bonds, formazans can exist in several isomeric forms, including syn, s-cis (closed form), syn, s-trans (open form), anti, s-cis, and anti, s-trans (linear form). wikipedia.org The specific isomer adopted is often influenced by the nature of the substituents (R, R', and R''). rsc.org For instance, bulky substituents tend to favor the "closed" form, which is typically associated with a blood-red color, while smaller substituents allow for the "open" and "linear" forms, which are often orange or yellow. rsc.org
A key characteristic of the formazan/tetrazolium salt system is its reversible redox interconversion. dergipark.org.tr Formazans can be oxidized to their corresponding tetrazolium salts, which are typically colorless. wikipedia.orgevitachem.com This oxidation process involves dehydrogenation and cyclization. dergipark.org.tr Various oxidizing agents, such as mercuric oxide and potassium permanganate, can facilitate this conversion. evitachem.com Conversely, tetrazolium salts can be reduced back to formazans, a reaction of great significance in biological assays. wikipedia.orgevitachem.com This reduction is often carried out by cellular enzymes like dehydrogenases, using coenzymes such as NADH or NADPH as reducing agents. nih.govconicet.gov.ar The reappearance of the characteristic formazan color serves as an indicator of this reduction. dergipark.org.tr
This compound, a specific derivative, is formed from the reduction of Tetrazolium Violet, a monotetrazolium salt. medchemexpress.combiosynth.com This process results in a water-insoluble formazan with a distinct purple color. medchemexpress.combiosynth.com The structure of this compound is characterized by a complex arrangement of alternating double bonds and nitrogen atoms, which can exist in different tautomeric forms, contributing to its chemical versatility. evitachem.com
5 Intrinsic Fluorescence Characteristics of Formazans and Related Tetrazolium Salts
While formazans are primarily known for their colorimetric properties, some exhibit intrinsic fluorescence. nih.gov The fluorescence characteristics of formazans and their precursor tetrazolium salts are closely linked to their molecular structure, particularly the extent of the conjugated π-system. nih.govcranfield.ac.uk
Generally, many tetrazolium salts are non-fluorescent or exhibit weak fluorescence. nih.govcranfield.ac.uk This is often due to the disruption of the conjugated system within the molecule. nih.gov However, upon reduction to the corresponding formazan, a highly conjugated and intensely colored product is formed, which can also be fluorescent. nih.govcranfield.ac.ukbenthamdirect.com
Research has been conducted to synthesize fluorescent formazans by incorporating known fluorophore backbones, such as coumarin, fluorescein, and rhodol, into the molecular structure. nih.govcranfield.ac.uk In these designed molecules, the tetrazolium moiety often quenches the fluorescence of the incorporated fluorophore. cranfield.ac.uk Upon reduction to the formazan, the fluorescence is restored or enhanced. nih.govcranfield.ac.uk For example, formazans synthesized with coumarin, fluorescein, and rhodol backbones have shown fluorescence emission in the range of 420 to 470 nm in ethanol. cranfield.ac.uk
It is important to note that not all formazans are fluorescent. For instance, the widely used MTT formazan is generally considered non-fluorescent. conicet.gov.ar However, the formazan derived from 5-cyano-2,3-di-(p-tolyl)-tetrazolium chloride (CTC) exhibits red fluorescence. conicet.gov.ar The intrinsic fluorescence of formazans is a valuable property that enables their use in more sensitive detection methods like flow cytometry and confocal microscopy, offering advantages over traditional colorimetric assays. nih.govbenthamdirect.com
6 Influence of Molecular Substituents on Spectroscopic and Redox Potentials
The spectroscopic and redox properties of formazans and their corresponding tetrazolium salts are significantly influenced by the nature and position of molecular substituents on their aromatic rings. chem-soc.sinih.govnih.gov These substituents can modulate the electronic properties of the molecule, thereby altering its absorption spectra and redox potentials. nih.gov
The introduction of electron-donating or electron-withdrawing groups can tune the redox potentials of formazanate complexes over a wide range. nih.govnih.gov For instance, in a series of bis(formazanate)zinc complexes, the redox potentials were altered over a range of approximately 700 mV by introducing different substituents on the formazanate framework. nih.gov Similarly, for cyclometalated platinum formazanate complexes, the formazanate-based reduction potentials were found to be highly sensitive to the substitution pattern, with the ability to be tuned over a range of about 0.8 V. nih.gov Generally, electron-withdrawing groups tend to make the reduction potential more positive (less negative), while electron-donating groups have the opposite effect. conicet.gov.ar
Substituents also have a profound impact on the spectroscopic properties of formazans. The position of the substituent is crucial; for example, in triarylformazanate boron difluoride complexes, aryl substituents at the 1,5-positions of the formazanate backbone have a greater influence on the absorption and emission properties than those at the 3-position. nih.gov The introduction of different substituents can lead to shifts in the absorption maxima (λmax). chem-soc.si A correlation has been observed between the absorption λmax and the electrochemical properties of formazans. chem-soc.si
Furthermore, the steric properties of substituents can affect the molecular geometry and, consequently, the spectroscopic and redox characteristics. nih.gov For example, sterically demanding substituents can force the N-aryl groups out of the plane of the ligand backbone, leading to hypsochromic shifts (shifts to shorter wavelengths) in the absorption spectra. nih.gov
Interactive Data Table: Properties of Tetrazolium Violet and its Formazan
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Property |
| Tetrazolium Violet | C23H17ClN4 | 384.86 | Redox indicator, forms a purple formazan upon reduction. medchemexpress.comadipogen.com |
| This compound | C23H18N4 | 350.4 | Deep violet, water-insoluble compound. evitachem.comnih.gov |
Cellular and Subcellular Mechanisms of Tetrazolium Violet Formazan Formation
Enzymatic Reduction Pathways of Tetrazolium Salts
The predominant mechanism for formazan (B1609692) generation in living cells is through enzymatic catalysis. Various cellular enzymes, with dehydrogenases being of primary importance, mediate this reaction by donating electrons to the tetrazolium salt.
Mitochondria are primary sites for the reduction of tetrazolium salts. dergipark.org.tr Succinate (B1194679) dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain (Complex II), plays a significant role. abcam.comsrce.hr SDH catalyzes the oxidation of succinate to fumarate (B1241708) and can donate the resulting electrons to tetrazolium salts, leading to formazan production. abcam.comabcam.com The activity of mitochondrial dehydrogenases, including SDH, is a critical determinant in tetrazolium reduction and is widely accepted as a measure of mitochondrial integrity and cell viability. abcam.comabcam.com However, it's noteworthy that some studies indicate certain tetrazolium salts, like Nitroblue Tetrazolium (NBT), are more readily reduced during succinate oxidation, while others, like MTT, are more efficiently reduced during the oxidation of NAD-dependent substrates. nih.gov
The formation of formazan is closely tied to the cell's electron transport chains, particularly the mitochondrial respiratory chain. aopwiki.org This chain consists of a series of protein complexes (Complexes I-IV) that shuttle electrons. libretexts.org Tetrazolium salts can act as electron acceptors at various points within this chain. For example, evidence suggests that tetrazolium salts can accept electrons from Complex I (NADH dehydrogenase) and Complex II (succinate dehydrogenase). oup.comnih.gov Therefore, the rate of formazan production can serve as an indicator of the integrity and operational status of these electron transport chains. Any disruption in the electron flow can significantly alter the rate of tetrazolium reduction. abcam.com
While mitochondrial dehydrogenases are major contributors, the enzymatic reduction of tetrazolium salts is not exclusive to this organelle. Dehydrogenase activity is also present in other cellular locations, including the cytoplasm, the endoplasmic reticulum, and the plasma membrane. abcam.comresearchgate.net For instance, cytoplasmic NAD(P)H-dependent dehydrogenases involved in glycolysis contribute to the total formazan produced. conicet.gov.ar The localization of formazan granules can vary depending on the specific tetrazolium salt used; for example, some salts are reduced at the cell surface, while others penetrate the cell and are reduced intracellularly in compartments like the endosome/lysosome and mitochondria. researchgate.net Techniques for metabolic mapping utilize tetrazolium salts to visualize the spatial distribution of dehydrogenase activity directly within tissue sections, providing insights into the metabolic state of different cell populations and compartments. researchgate.netjove.comjove.comresearchgate.net
| Enzyme/Complex | Cellular Location | Role in Tetrazolium Reduction |
| NAD(P)H-Dependent Oxidoreductases | Cytoplasm, Mitochondria | Transfer electrons from NADH/NADPH, linked to glycolysis and overall metabolic rate. conicet.gov.arsigmaaldrich.comabcam.com |
| Succinate Dehydrogenase (Complex II) | Inner Mitochondrial Membrane | Reduces tetrazolium salts during the oxidation of succinate to fumarate. abcam.comsrce.hrnih.gov |
| NADH Dehydrogenase (Complex I) | Inner Mitochondrial Membrane | A primary site for electron donation to tetrazolium salts within the respiratory chain. oup.comnih.gov |
| Plasma Membrane Oxidoreductases | Plasma Membrane | Can reduce extracellular tetrazolium salts, particularly with the help of electron mediators. abcam.comresearchgate.net |
Non-Enzymatic Reduction Mechanisms of Tetrazolium Salts
Beyond enzymatic pathways, tetrazolium salts can also be reduced through direct chemical reactions with various endogenous reducing agents present within the cell.
Cells maintain a pool of non-enzymatic bioreductants that can directly donate electrons to tetrazolium salts. conicet.gov.ar These include potent reducing agents like ascorbic acid (Vitamin C) and thiol-containing molecules such as glutathione (B108866) (GSH) and cysteine. emerginginvestigators.orghereon.denih.gov Studies have demonstrated that several thiol-containing antioxidants can reduce tetrazolium salts to formazan in a dose-dependent manner, even in the absence of cells. nih.govresearchgate.net This non-enzymatic reduction can be influenced by factors like pH, with basic conditions accelerating the reaction. emerginginvestigators.orghereon.de The presence and concentration of these bioreductants create a cellular redox environment that can contribute to the baseline level of formazan formation, a factor that needs consideration for the accurate interpretation of tetrazolium-based assays. researchgate.nethereon.de
| Bioreductant | Chemical Class | Reactivity with Tetrazolium Salts |
| Ascorbic Acid (Vitamin C) | Vitamin/Antioxidant | Can directly reduce tetrazolium salts, contributing to non-enzymatic formazan formation. conicet.gov.aremerginginvestigators.orghereon.de |
| Glutathione (GSH) | Thiol/Tripeptide | A major cellular antioxidant that can donate electrons for tetrazolium reduction. conicet.gov.aremerginginvestigators.orghereon.de |
| Cysteine | Thiol/Amino Acid | A thiol-containing amino acid capable of non-enzymatic reduction of tetrazolium salts. emerginginvestigators.orghereon.de |
| Other Thiols (e.g., Dithiothreitol) | Reducing Agents | Known to readily reduce tetrazolium salts, particularly those containing reactive thiol groups. nih.govresearchgate.net |
Impact of Oxidative Stress and Cellular Redox State on Abiotic Reduction
The formation of formazan from tetrazolium salts is not solely dependent on enzymatic activity. The cellular redox environment, particularly under conditions of oxidative stress, can significantly influence the abiotic, or non-enzymatic, reduction of tetrazolium violet. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.com This state can lead to an increase in reducing molecules within the cell that can directly reduce tetrazolium salts.
Several studies have highlighted the role of non-enzymatic reducing agents in formazan production. For instance, the presence of hydrogen sulfide (B99878) (H₂S) has been shown to cause an orange coloration in the medium, indicating abiotic reduction of tetrazolium, which is distinct from the typical purple formazan produced by cells. researchgate.net Furthermore, pro-oxidants like tert-butylhydroquinone (B1681946) (t-BHQ) can increase the cellular production and release of NADPH. nih.govsemanticscholar.org This increase in extracellular NADPH can then directly reduce tetrazolium salts like XTT, leading to an apparent increase in cell viability that is not linked to enzymatic activity. nih.govsemanticscholar.org This phenomenon underscores the importance of considering the cellular redox state when interpreting results from tetrazolium-based assays.
The cellular response to oxidative stress often involves the upregulation of antioxidant defense mechanisms, which can include the production of reducing agents. mdpi.com For example, the transcription factor Nrf2 can enhance the expression of enzymes that regenerate NADPH, such as glucose-6-phosphate dehydrogenase. mdpi.comsemanticscholar.org This increase in NADPH levels, while a protective response for the cell, can interfere with tetrazolium reduction assays by promoting abiotic formazan formation. semanticscholar.org Therefore, a thorough understanding of the interplay between oxidative stress, the cellular redox state, and abiotic tetrazolium reduction is crucial for the accurate interpretation of cellular metabolic activity.
Key Findings on Abiotic Reduction and Oxidative Stress:
| Factor | Impact on Tetrazolium Reduction | Mechanism |
| Hydrogen Sulfide (H₂S) | Abiotic reduction leading to a distinct orange color. researchgate.net | Direct chemical reduction of the tetrazolium salt. researchgate.net |
| Pro-oxidants (e.g., t-BHQ) | Increased formazan formation, potentially leading to false-positive viability readings. nih.govsemanticscholar.org | Induction of cellular NADPH production and release, which then directly reduces the tetrazolium salt. nih.govsemanticscholar.org |
| Cellular Redox State | Influences the level of non-enzymatic formazan formation. mdpi.com | An increase in cellular reducing agents (e.g., NADPH) due to oxidative stress can directly reduce tetrazolium salts. semanticscholar.org |
Intracellular Localization and Aggregation Dynamics of Formazan Products
Accumulation Patterns of Lipophilic Formazans within Cellular Lipid Structures
The formazan product of many tetrazolium salts, including the one derived from Tetrazolium Violet's close relative MTT, is lipophilic, meaning it has a strong affinity for lipids. daneshyari.comnih.govresearchgate.netnih.govejh.it This property dictates its accumulation patterns within the cell. Contrary to earlier beliefs that formazan deposition occurs primarily in mitochondria, extensive research has demonstrated that the intracellular localization of this insoluble product is predominantly within lipid droplets. daneshyari.comnih.govresearchgate.netnih.govejh.it
Studies using co-localization techniques with fluorescent probes that specifically stain lipids, such as Nile Red, have provided compelling evidence for this localization. researchgate.netnih.govejh.it When cells are treated to induce a high number of lipid droplets, a significant amount of formazan deposits are observed within these structures. nih.gov The lipophilic and amphiphilic nature of the tetrazolium salt itself may predict its initial accumulation in the endoplasmic reticulum and mitochondria, but the resulting highly hydrophobic formazan product preferentially partitions into the neutral lipid environment of lipid droplets. conicet.gov.arresearchgate.net
The accumulation within lipid droplets is a direct consequence of the physicochemical properties of the formazan molecule. conicet.gov.ar Once formed intracellularly, these hydrophobic molecules aggregate within the lipid-rich environment of the droplets, forming the characteristic granular deposits observed microscopically. researchgate.netconicet.gov.ar This sequestration within lipid structures is a key aspect of formazan dynamics within the cell.
Formation and Distribution of Formazan Granules in Microbial Systems
In microbial systems, such as bacteria, the formation and distribution of formazan granules exhibit distinct patterns. For example, in Escherichia coli, the reduction of tetrazolium salts like 2,3,5-triphenyl tetrazolium chloride (TTC) often results in the formation of a single formazan granule located at the old pole of the cell. plos.org Evidence suggests that these granules form within the periplasm, the space between the inner and outer bacterial membranes. plos.org
The reduction process in bacteria is linked to the electron transport chain. researchgate.netnih.gov In Lactococcus lactis, the reduction of tetrazolium violet has been shown to be dependent on electron transfer from intracellular donors like NADH via the membrane's electron transport chain, with the actual reduction occurring outside the cell membrane. researchgate.net The localization of these granules is not random. Computer simulations suggest that the polar localization of formazan granules is a spontaneous process driven by lower energy states at the poles, causing small, diffusing granules to migrate and accumulate there. plos.orgresearchgate.net
In filamentous bacteria, multiple formazan granules can be observed at regular intervals, which is consistent with a diffusion-to-capture model where granules form and are captured at specific sites along the cell. plos.orgresearchgate.net The formation of these granules is an indicator of metabolic activity, reflecting the cell's ability to reduce the tetrazolium salt. researchgate.netresearchgate.net
Characteristics of Formazan Granules in Microbial Systems:
| Microbial System | Location of Granules | Formation Mechanism | Distribution Pattern |
| Escherichia coli | Periplasm, often at the old cell pole. plos.org | Reduction by components of the electron transport chain. plos.orgresearchgate.net | Often a single granule per cell, localized to one pole. plos.org |
| Lactococcus lactis | Outside the cell membrane. researchgate.net | Dependent on electron transfer from intracellular NADH via the electron transport chain. researchgate.net | Dependent on the specific tetrazolium salt and experimental conditions. nih.gov |
| Filamentous Bacteria | Regularly spaced along the filament. plos.orgresearchgate.net | Diffusion-to-capture model. plos.org | Multiple granules at intervals. plos.orgresearchgate.net |
Microscopic Visualization and Analysis of Formazan Deposits
The intense color of formazan deposits makes them readily observable using light microscopy. conicet.gov.arrcsi.science These deposits typically appear as intracellular granules. daneshyari.comconicet.gov.ar In eukaryotic cells, these granules are often heterogeneously distributed throughout the cytoplasm. researchgate.net
Various microscopic techniques are employed to visualize and analyze these formazan deposits. Bright-field microscopy is commonly used to observe the colored granules directly within cells. researchgate.net For more detailed analysis, phase-contrast microscopy can enhance the visibility of the granules and other cellular structures. researchgate.net
Fluorescence microscopy is another powerful tool, particularly for certain formazan products that exhibit fluorescence. For example, the formazan derived from 5-cyano-2,3-ditolyl tetrazolium chloride (CTC) is fluorescent, allowing for its visualization against a dark background. nih.govplos.org This property is especially useful in microbiology for enumerating metabolically active bacteria. plos.orgplos.org Co-localization studies with organelle-specific fluorescent probes are crucial for determining the precise subcellular location of formazan deposits, as demonstrated by studies that ruled out mitochondrial and lysosomal accumulation in favor of lipid droplets. daneshyari.comnih.gov
Advanced imaging techniques can provide further insights. For instance, polarized light microscopy has been used to detect the birefringent nature of formazan deposits. conicet.gov.ar The analysis of microscopic images allows for both qualitative characterization of the shape and distribution of formazan deposits and quantitative assessment of cellular metabolic activity. researchgate.netnih.gov
Analytical Methodologies and Assays Leveraging Tetrazolium Violet Formazan
Spectrophotometric and Fluorometric Quantification Principles
Principles of Colorimetric Detection of Formazan (B1609692) Formation
The colorimetric detection of formazan formation is a cornerstone of various biochemical assays, particularly those assessing cellular metabolic activity. medchemexpress.comwikipedia.org This principle is based on the reduction of a tetrazolium salt, such as Tetrazolium Violet (TV), into a colored formazan product. medchemexpress.comadipogen.com Tetrazolium salts are typically colorless or pale yellow, water-soluble compounds. adipogen.comsigmaaldrich.com In the presence of viable, metabolically active cells, these salts are reduced by enzymes like dehydrogenases, which are part of the mitochondrial respiratory chain and other cellular redox systems. medchemexpress.comclinisciences.comrndsystems.com This enzymatic reduction involves the transfer of electrons, often from coenzymes like NADH and NADPH, to the tetrazolium salt. wikipedia.orgrndsystems.comconicet.gov.ar
The reduction process cleaves the tetrazolium ring, resulting in the formation of a intensely colored, water-insoluble compound called formazan. sigmaaldrich.comnih.gov In the case of Tetrazolium Violet, this reduction yields a purple formazan product. medchemexpress.comclinisciences.com The intensity of the color produced is directly proportional to the number of metabolically active cells. abcam.comresearchgate.net To quantify this, the insoluble formazan crystals are typically dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO) or an acidified ethanol (B145695) solution. wikipedia.org The resulting colored solution's absorbance is then measured using a spectrophotometer at a specific wavelength, usually between 500 and 600 nm for most formazans. wikipedia.orgabcam.com The higher the absorbance value, the greater the amount of formazan, indicating a higher level of metabolic activity and, by extension, a larger number of viable cells. wikipedia.orgeurofins.com
This colorimetric method is widely employed in cytotoxicity and cell proliferation assays due to its simplicity, sensitivity, and suitability for high-throughput screening. abcam.comnih.gov
Fluorometric Methods for Assessing Formazan Presence and Activity
While colorimetric methods are prevalent, fluorometric techniques offer an alternative and often more sensitive approach for detecting formazan. Some tetrazolium salts, upon reduction, yield formazan products that are inherently fluorescent. conicet.gov.ar An example is 5-cyano-2,3-di-(p-tolyl)-tetrazolium chloride (CTC), which is reduced to a fluorescent formazan. conicet.gov.ar
Recent research has focused on synthesizing novel tetrazolium derivatives that, upon reduction, produce highly fluorescent formazans. conicet.gov.arresearchgate.net This is achieved by incorporating known fluorophores like coumarin, fluorescein, and rhodol into the tetrazolium salt structure in a way that their fluorescence is initially quenched. researchgate.net The reduction of the tetrazolium to formazan disrupts this quenching, leading to a significant increase in fluorescence. researchgate.net
The key advantages of fluorometric over colorimetric assays include:
Increased Sensitivity: Fluorescence detection can be significantly more sensitive than absorbance measurements.
Wider Dynamic Range: Fluorometric assays often have a broader range of detectable concentrations.
Multiplexing Capabilities: The use of different fluorescent probes with distinct excitation and emission spectra allows for the simultaneous measurement of multiple cellular parameters.
Advanced Imaging Applications: Fluorescent formazans enable the use of techniques like flow cytometry and confocal microscopy for single-cell analysis and localization of metabolic activity. researchgate.net
For instance, confocal laser scanning microscopy has been used to show that the fluorescent formazan derived from CTC is localized at the cell surface. researchgate.net The development of these fluorescent tetrazolium salts is a promising step towards creating more advanced and informative cytotoxicity and cell viability assays. researchgate.net
Applications in Assessing Cellular Metabolic Activity and Proliferation
Measurement of Cellular Metabolic Activity as an Indicator of Cellular State
The reduction of tetrazolium salts like Tetrazolium Violet is fundamentally linked to the metabolic activity of cells. medchemexpress.comwikipedia.org Specifically, NAD(P)H-dependent cellular oxidoreductase enzymes, which play a crucial role in cellular respiration and energy production, are largely responsible for this conversion. wikipedia.orgsigmaaldrich.com Therefore, the amount of formazan produced directly reflects the rate of metabolic processes within the cell population. wikipedia.orgabcam.com
Quantitative Assessment of Cell Proliferation and Growth Kinetics
Formazan-based assays, including those using Tetrazolium Violet, are widely used for the quantitative assessment of cell proliferation and for studying growth kinetics. medchemexpress.comrndsystems.com The underlying assumption is that the number of viable, metabolically active cells is directly proportional to the amount of formazan produced. sigmaaldrich.comscribd.com By measuring the formazan concentration at different time points, researchers can construct a growth curve, providing insights into the rate of cell division.
These assays are particularly valuable in:
Drug discovery: To screen for compounds that inhibit or stimulate cell proliferation. nih.gov
Cytotoxicity testing: To determine the concentration at which a substance becomes toxic to cells, leading to a decrease in formazan production. wikipedia.orgeurofins.com
Growth factor studies: To assess the effect of various growth factors on cell proliferation.
The relationship between cell number and the signal produced is typically linear for a given cell type, allowing for accurate quantification of changes in proliferation. rndsystems.com However, it's crucial to optimize assay conditions such as cell seeding density, MTT concentration, and incubation time for each specific cell line and experimental setup to ensure reliable and reproducible results. nih.govscribd.com
Specific Research Applications Beyond General Cellular Assays
Beyond their widespread use in general cell viability and proliferation assays, tetrazolium violet and its resulting formazan have been employed in more specific research applications. These include:
Microbiological Studies: Tetrazolium salts are used as redox indicators to assess cellular respiration in bacteria. adipogen.com They can help in discriminating between viable and non-viable bacteria, enumerating microbial colonies, and detecting microbial contamination in food. adipogen.comresearchgate.net For example, the reduction of tetrazolium violet has been used to screen for organic solvent-tolerant bacteria. researchgate.net
Antifungal Susceptibility Testing: The MTT assay has been adapted to measure the viability of various medically important fungi. nih.gov This allows for the quantification of fungal killing by antifungal agents or immune cells. nih.gov
Assessment of Drug Resistance: These assays can be used to determine the sensitivity or resistance of cancer cells to chemotherapeutic agents. nih.gov A clear discrimination between resistant and non-resistant cell lines indicates the predictive value of the assay for in vivo drug sensitivities. nih.govscispace.com
Biomaterial Cytotoxicity: The MTT assay is utilized to evaluate the in vitro cytotoxicity of medical devices and biomaterials according to ISO 10993-5 standards. eurofins.com
Prochelator Development: Researchers have designed tetrazolium-based compounds that, upon intracellular reduction to formazan, act as metal chelators. nih.gov These "prochelators" have shown antiproliferative activity in cancer cell lines. nih.gov
Table of Research Findings for Tetrazolium Violet Formazan Assays
| Parameter | Finding | Reference |
|---|---|---|
| Principle | Reduction of tetrazolium salt by cellular dehydrogenases to a colored formazan product. | medchemexpress.comclinisciences.com |
| Product Color | Purple | medchemexpress.comclinisciences.com |
| Quantification | Spectrophotometric measurement of absorbance of the solubilized formazan. | wikipedia.org |
| Absorbance Wavelength | Typically between 500 and 600 nm. | wikipedia.orgabcam.com |
| Cellular Basis | Reflects NAD(P)H-dependent oxidoreductase enzyme activity. | wikipedia.orgsigmaaldrich.com |
| Correlation | Color intensity is directly proportional to the number of metabolically active cells. | abcam.comresearchgate.net |
| Applications | Cell viability, proliferation, cytotoxicity, drug screening, microbiological studies. | medchemexpress.comadipogen.comrndsystems.comeurofins.comnih.gov |
Histochemical Localization of Dehydrogenase Activity in Tissues and Cells
The histochemical detection of dehydrogenase enzymes is a cornerstone technique for metabolic mapping in tissues and cells. This method relies on the ability of active dehydrogenases to transfer hydrogen ions from a substrate to a tetrazolium salt, which acts as an electron acceptor. This reduction process results in the formation of a colored, insoluble formazan precipitate at the site of enzymatic activity, allowing for precise localization.
The principle involves incubating tissue sections or cell preparations in a medium containing a specific substrate for the dehydrogenase of interest, the tetrazolium salt (e.g., Nitroblue Tetrazolium, NBT), and cofactors like NAD(P)H. nih.govjove.com Active enzymes, such as succinate (B1194679) dehydrogenase (SDH) or lactate (B86563) dehydrogenase (LDH), catalyze the reaction, leading to the intracellular deposition of formazan. nih.govsemanticscholar.org The resulting colored deposits, which can range from purple to black, are then visualized under a microscope. jove.comsemanticscholar.org
Research findings have demonstrated the utility of this method in various tissues. For instance, studies in the rat cerebellum have used tetrazolium salts to map the distribution of enzymes like succinate dehydrogenase, glucose-6-phosphate dehydrogenase, and L-glutamate dehydrogenase. nih.gov These studies highlight critical methodological factors for reliable results, including tissue fixation, enzyme diffusion, and the substantivity of the formazan precipitate. nih.gov In cytochemical applications, tetrazolium salts like tetranitro-BT (TNBT) have been deemed more suitable than others like nitro-BT (NBT) for the precise localization of succinate dehydrogenase in mitochondria due to the characteristics of the formazan precipitate formed. semanticscholar.org The intensity of the formazan stain can be quantified, providing a measure of enzyme activity within specific cells or tissue regions. jove.com
| Parameter | Description | Reference |
| Principle | Enzymatic reduction of a soluble tetrazolium salt to an insoluble, colored formazan by dehydrogenase activity. | nih.govjove.com |
| Reagents | Substrate (e.g., succinate, lactate), Tetrazolium Salt (e.g., NBT, TNBT), Cofactors (e.g., NAD(P)H). | nih.govsemanticscholar.org |
| Detection | Microscopic visualization of intracellular formazan deposits. | jove.com |
| Application | Metabolic mapping of dehydrogenase activity in tissue sections and cell cultures. | nih.gov |
Evaluation of Photosensitizing Agents Using Formazan as a Probe
A novel application of formazan chemistry is in the evaluation of photosensitizing agents. Photosensitizers are compounds that generate reactive oxygen species (ROS) upon light exposure, a property utilized in photodynamic therapy. mdpi.comsemanticscholar.org A method has been developed using 1-(4,5-dimethylthiazol-2-yl)-3,5-diphenylformazan, also known as thiazolyl blue formazan (MTT-formazan), as a probe to quantify the activity of these agents. researchgate.netmdpi.com
This assay is based on the decolorization of the MTT-formazan dye in the presence of a photosensitizer and light. researchgate.netmdpi.com The photosensitizer, when activated by light of an appropriate wavelength, induces oxidative damage, leading to the breakdown of the formazan structure and a loss of color. The rate and extent of this decolorization are directly proportional to the activity of the photosensitizing agent.
Detailed research has shown that the decolorization of MTT-formazan is dependent on several factors:
Photosensitizer Concentration: Higher concentrations of the photosensitizer lead to a more rapid and significant loss of color. mdpi.com
Light Intensity: Increasing the intensity of the light source accelerates the decolorization process. researchgate.netmdpi.com
Irradiation Time: The degree of decolorization increases with the duration of light exposure. researchgate.net
This method has been successfully used to evaluate a range of photosensitizers, including porphyrin compounds like zinc protoporphyrin (ZnPP) and protoporphyrin IX (PPIX), as well as other dyes like Methylene (B1212753) Blue and Eosin B. researchgate.netmdpi.com The assay provides a quantitative tool for screening and comparing the efficacy of different photosensitizing compounds for various industrial and medicinal purposes. researchgate.net It is important to note that some photosensitizers can directly reduce tetrazolium salts like MTT to formazan, which could interfere with viability assays that rely on this reduction, necessitating careful experimental design. mdpi.com
| Photosensitizer | Effect on MTT-Formazan (under light) | Key Finding | Reference |
| Protoporphyrin IX (PPIX) | Concentration-dependent decolorization | Significant activity observed, useful for quantitative analysis. | researchgate.netmdpi.com |
| Zinc Protoporphyrin (ZnPP) | Concentration-dependent decolorization | Strong photosensitizing activity demonstrated by rapid dye degradation. | mdpi.com |
| Methylene Blue (MB) | Concentration-dependent decolorization | Effective in causing formazan decolorization under light exposure. | researchgate.netmdpi.com |
| Riboflavin (RF) | Decolorization at higher concentrations | Showed significant effect at 5 µM but not at lower concentrations. | mdpi.com |
Novel Approaches for Nucleic Acid Staining Based on Formazan Precipitation
A significant innovation in molecular biology has been the development of a visible DNA staining method based on formazan precipitation. nih.govnih.gov This technique provides a simple, non-toxic, and inexpensive alternative to traditional fluorescent dyes like ethidium (B1194527) bromide, which require UV transilluminators for visualization. nih.govresearchgate.net
The method involves soaking an acrylamide (B121943) or agarose (B213101) gel containing separated DNA fragments in a solution containing a fluorescent DNA-binding dye, such as SYBR Green I (SG I), and a bivalent tetrazolium salt, typically Nitro Blue Tetrazolium (NBT). nih.govnih.gov When the gel is exposed to blue light or sunlight, the SG I bound to the DNA acts as a photosensitizer, catalyzing the reduction of NBT. nih.govcabidigitallibrary.org This reaction produces a purple, insoluble formazan precipitate that deposits directly onto the DNA bands, making them visible to the naked eye. nih.govresearchgate.net
This technique offers several advantages. It is highly specific, as the formazan precipitation occurs only where the DNA and the binding dye are complexed. nih.gov Furthermore, it has been shown that DNA recovery from gels stained with this method is improved compared to traditional UV-based visualization, which can damage the DNA. nih.gov The detection limit is sensitive, capable of visualizing bands containing approximately 60 picograms of DNA. researchgate.net This makes the formazan-based staining method particularly suitable for applications in resource-limited settings or for field use where specialized equipment is unavailable. nih.govnih.gov
| Component | Role in Staining | Result | Reference |
| DNA | Analyte to be visualized. | Becomes visible as a purple band. | nih.gov |
| SYBR Green I (SG I) | Binds to DNA and acts as a photosensitizer under blue light. | Catalyzes the reduction of NBT. | nih.govcabidigitallibrary.org |
| Nitro Blue Tetrazolium (NBT) | Soluble tetrazolium salt. | Is reduced to an insoluble purple formazan precipitate. | nih.govresearchgate.net |
| Blue Light/Sunlight | Energy source. | Activates the photosensitizer (SG I). | nih.gov |
Assessment of Viability in Plant Tissues and Seeds through Formazan Formation
The tetrazolium (TZ) test is a widely accepted and rapid biochemical method for determining the viability of plant tissues and, most notably, seeds. lifeasible.comoregonstate.edu It provides a quick estimate of germination potential, which is particularly useful for dormant seeds or for making timely decisions in the seed industry. oregonstate.eduseednet.gov.in The test is predicated on the activity of dehydrogenase enzymes, which are abundant in living, respiring tissues. lifeasible.comfrontiersin.org
The procedure involves hydrating the seeds to activate respiratory enzymes. lifeasible.com The seeds are then typically cut or pierced to allow a colorless, water-soluble tetrazolium salt solution, most commonly 2,3,5-triphenyltetrazolium chloride (TTC), to penetrate the tissues. lifeasible.comseednet.gov.in In viable cells, dehydrogenases donate hydrogen ions to the TTC, reducing it to an insoluble, non-diffusible red compound called triphenyl formazan. seednet.gov.infrontiersin.org This reaction stains the living tissues red, while non-viable, dead tissues remain unstained. lifeasible.com
The viability of the seed is then assessed by visually examining the staining pattern and intensity of the embryo and other critical structures. oregonstate.edunih.gov For a more quantitative assessment, the formazan can be extracted from the tissues using a solvent, and its concentration measured spectrophotometrically. frontiersin.orgnih.govfrontiersin.org Studies have compared various extraction solvents, with a mixture of trichloroacetic acid (TCA) and methanol (B129727) showing high efficiency for formazan recovery. frontiersin.org The amount of formazan produced correlates directly with the metabolic activity and, therefore, the viability of the seed lot. nih.govfrontiersin.org
| Step | Purpose | Observation/Measurement | Reference |
| Imbibition (Moistening) | Hydrate tissues and activate respiratory enzymes. | Swelling of seeds. | lifeasible.com |
| Preparation (Cutting/Piercing) | Facilitate penetration of the tetrazolium solution to the embryo. | Exposed internal tissues. | lifeasible.comseednet.gov.in |
| Staining | Incubate seeds in tetrazolium solution (e.g., TTC). | Reduction of tetrazolium to formazan in living cells. | oregonstate.edu |
| Evaluation | Assess the staining pattern and color intensity. | Viable tissues stain red; non-viable tissues remain colorless. | lifeasible.comnih.gov |
| Quantification (Optional) | Extract formazan and measure absorbance with a spectrophotometer. | Optical density reading is proportional to the amount of viable tissue. | frontiersin.orgfrontiersin.org |
Application in Microbiological Culture Analysis and Viability Studies
Tetrazolium salt reduction assays are extensively used in microbiology to assess cell viability and metabolic activity. frontiersin.orgnih.gov These colorimetric methods are rapid, automatable, and allow for the high-throughput screening of multiple samples. nih.gov The principle is the same as in other viability assays: metabolically active microbial cells, through their dehydrogenase and oxidoreductase enzyme systems, reduce soluble tetrazolium salts to intensely colored, insoluble formazan products. frontiersin.orgnih.gov
Commonly used tetrazolium salts in microbiology include 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), 5-cyano-2,3-di-(p-tolyl)tetrazolium chloride (CTC), and 2-(p-iodophenyl)-3-(p-nitrophenyl)-5-phenyltetrazolium chloride (INT). frontiersin.orgwur.nlplos.org The reduction of these compounds is generally proportional to the number of active cells in the culture. frontiersin.org For example, the reduction of the yellow, water-soluble MTT results in a purple, water-insoluble formazan. nih.govnih.gov
For quantitative analysis, the formazan precipitate must be solubilized. nih.gov The choice of solvent is critical to avoid artifacts and ensure accurate measurements. nih.gov Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), often buffered and containing a detergent like SDS, have been shown to be effective for complete solubilization of both the formazan and the bacterial cells. nih.gov The absorbance of the resulting colored solution is then measured spectrophotometrically, typically at a wavelength corresponding to the formazan's absorption peak (e.g., ~570 nm for MTT formazan). nih.gov It is crucial to run appropriate blanks, as components of the culture medium can sometimes reduce the tetrazolium salt abiotically. frontiersin.orgnih.gov These assays are valuable tools for studying microbial growth, cytotoxicity, and the effects of antimicrobial agents.
| Tetrazolium Salt | Target Organisms | Formazan Product | Key Considerations | Reference |
| MTT | Bacteria, Eukaryotic cells | Purple, water-insoluble | Requires a solubilization step for quantification. | nih.govnih.gov |
| CTC | Bacteria | Red, fluorescent, insoluble | Useful for fluorescent microscopy and flow cytometry. Can be toxic to some bacteria. | frontiersin.orgplos.org |
| INT | Bacteria (aquatic environments) | Reddish, insoluble | Competes with oxygen as an electron acceptor. | wur.nl |
| XTT | Bacteria, Eukaryotic cells | Orange, water-soluble | Does not require a solubilization step, allowing for kinetic studies. | jrmds.in |
Comparative Analysis of Formazan Generating Tetrazolium Systems
Characterization of Commonly Utilized Tetrazolium Salts and Their Formazan (B1609692) Products
The utility of a tetrazolium-based assay is fundamentally linked to the properties of both the tetrazolium salt and its resulting formazan product. Factors such as charge, cell permeability, and the solubility of the formazan dictate the assay protocol and its suitability for different applications.
Comparative Analysis of MTT, XTT, MTS, WST-1, CTC, NBT, TNBT, and Tetrazolium Violet Formazans
A range of tetrazolium salts are commonly employed in research, each yielding a formazan with distinct properties.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) : This positively charged salt readily penetrates viable eukaryotic cells. nih.gov Its reduction produces a purple, water-insoluble formazan that accumulates as crystals within and around the cells. researchgate.netresearchgate.net This necessitates a solubilization step, typically with an organic solvent like DMSO or acidified isopropanol (B130326), before absorbance can be measured. frontiersin.orgjournalagent.com
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) : Developed to overcome the limitations of MTT, XTT is a negatively charged salt that does not easily cross the cell membrane. researchgate.net Its reduction, which occurs at the cell surface with the aid of an intermediate electron acceptor, yields a water-soluble orange formazan. researchgate.netresearchgate.net This eliminates the need for a solubilization step, simplifying the assay protocol. mdpi.com
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) : Similar to XTT, MTS is a negatively charged salt that forms a water-soluble formazan upon reduction. researchgate.netabcam.com It is often used with an electron acceptor like phenazine (B1670421) methosulfate (PMS) to enhance the efficiency of the reaction. abcam.com The resulting formazan product is directly soluble in cell culture medium. science.gov
WST-1 (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium) : As part of the water-soluble tetrazolium salt family, WST-1 is cell-impermeable and its reduction to a soluble formazan occurs extracellularly, mediated by an electron carrier. researchgate.netbiotium.com It is known for its high sensitivity. biotium.comsemanticscholar.org
CTC (5-cyano-2,3-ditolyl-tetrazolium chloride) : CTC is a redox dye that, upon reduction by respiring cells, forms an insoluble, red fluorescent formazan product (CTF) that accumulates intracellularly. biotium.comscience.gov This fluorescence allows for detection by methods such as flow cytometry and fluorescence microscopy, a key difference from the other colorimetric formazans. nih.govbb3r.de
NBT (Nitroblue tetrazolium) : This ditetrazolium salt is widely used in histochemistry and can be reduced by cellular enzymes to produce a dark-blue, water-insoluble formazan deposit. researchgate.netsartorius.com
TNBT (Tetranitroblue tetrazolium) : Another ditetrazolium salt used in histological applications, TNBT is reduced to a formazan that has been observed in the cytoplasm. researchgate.netsartorius.com
Tetrazolium Violet (2,5-Diphenyl-3-(1-naphthyl)tetrazolium chloride) : This monotetrazolium salt is positively charged and cell-permeable. nih.gov It is reduced by cellular enzymes to form a purple, water-insoluble formazan. nih.gov It is commonly used as a redox indicator in various biochemical assays to measure metabolic activity. altex.org
| Tetrazolium Salt | Formazan Product | Solubility | Color | Detection Method |
|---|---|---|---|---|
| MTT | MTT Formazan | Insoluble | Purple | Absorbance (after solubilization) |
| XTT | XTT Formazan | Soluble | Orange | Absorbance |
| MTS | MTS Formazan | Soluble | Darker color than MTT | Absorbance |
| WST-1 | WST-1 Formazan | Soluble | - | Absorbance |
| CTC | CTC Formazan (CTF) | Insoluble | Red | Fluorescence |
| NBT | NBT Formazan | Insoluble | Dark Blue | Absorbance (histochemical) |
| TNBT | TNBT Formazan | Insoluble | - | Absorbance (histochemical) |
| Tetrazolium Violet | Tetrazolium Violet Formazan | Insoluble | Purple | Absorbance (after solubilization) |
Distinct Solubilities of Formazan Products (Water-Soluble vs. Insoluble) and Methodological Implications
The solubility of the formazan product is a critical determinant of the assay methodology.
Water-Insoluble Formazans: The formazans produced from MTT, Tetrazolium Violet, NBT, and TNBT are insoluble in aqueous solutions. nih.govresearchgate.netnih.gov This insolubility leads to the formation of colored precipitates within and around the cells. nih.gov Consequently, a solubilization step is mandatory before the amount of formazan can be quantified spectrophotometrically. frontiersin.org This typically involves removing the culture medium and adding a solvent such as dimethyl sulfoxide (B87167) (DMSO), acidified isopropanol, or a sodium dodecyl sulfate (B86663) (SDS) solution. nih.govfrontiersin.org This additional step increases the number of handling procedures, which can introduce errors, such as cell loss or incomplete formazan dissolution, potentially affecting the accuracy and reproducibility of the assay.
Water-Soluble Formazans: In contrast, second-generation tetrazolium salts like XTT, MTS, and WST-1 were designed to produce water-soluble formazan products. researchgate.netscience.gov This key feature eliminates the need for the solubilization step, as the colored product is released directly into the culture medium. science.gov This simplifies the protocol, reduces the number of pipetting steps, and minimizes potential errors associated with the solubilization process. science.gov Assays using these salts are generally faster and more convenient, making them well-suited for high-throughput screening applications. science.gov The ability to take multiple absorbance readings from the same wells over time without disrupting the cells is another advantage, allowing for kinetic studies of cellular response. nih.gov
Influence of Intermediate Electron Acceptors on Formazan Yield and Localization
The efficiency of formazan production can be significantly influenced by the use of intermediate electron acceptors (IEAs). These are small, membrane-permeable molecules that facilitate the transfer of electrons from cellular reducing agents, such as NADH and NADPH, to the tetrazolium salt. nih.gov
For negatively charged, largely cell-impermeable tetrazolium salts like XTT, MTS, and WST-1, an IEA is often required for efficient reduction. nih.govresearchgate.net The IEA, such as phenazine methosulfate (PMS) or phenazine ethosulfate (PES), can penetrate the cell, accept electrons from intracellular reductases, and then exit the cell to reduce the extracellular tetrazolium salt. nih.gov This extracellular reduction is a defining characteristic of these second-generation assays.
The choice and concentration of the IEA can impact the formazan yield. For instance, some studies have shown that IEAs can markedly increase formazan production. However, IEAs themselves can be toxic to cells, and their use may require careful optimization to find a concentration that maximizes formazan yield without compromising cell viability. The specific IEA used can also influence the results; for example, phenazine ethosulfate (PES) is sometimes preferred over PMS due to its greater stability.
Comparative Assessment of Assay Sensitivity, Dynamic Range, and Reproducibility Across Different Tetrazolium Systems
The performance of a formazan-based assay is evaluated based on its sensitivity, dynamic range, and reproducibility.
Sensitivity refers to the ability of the assay to detect small changes in the number of viable cells. Assays like WST-1 are often reported to have higher sensitivity compared to MTT, XTT, and MTS, allowing for the detection of minute changes in cell viability. biotium.comsemanticscholar.org The sensitivity of an assay can be influenced by factors such as the cell type, the concentration of the tetrazolium salt, and the incubation time. nih.gov
Dynamic range is the range of cell numbers over which the assay provides a linear response. A wide dynamic range is desirable as it allows for the accurate quantification of cell viability across a broad spectrum of cell densities. Some studies suggest that XTT may offer a higher dynamic range than MTT. researchgate.net
Reproducibility is the ability of an assay to produce consistent results, both within the same experiment (intra-assay variability) and between different experiments (inter-assay variability). Reproducibility is often expressed as the coefficient of variation (CV). Water-soluble formazan assays like XTT and MTS can exhibit better reproducibility than MTT because they eliminate the error-prone solubilization step. researchgate.net However, factors such as pipetting errors, uneven cell seeding, and plate edge effects can impact the reproducibility of all tetrazolium-based assays. mdpi.com Inter-laboratory comparison studies have highlighted that while a high level of agreement can be achieved, protocol details are critical for ensuring the comparability of results. nist.gov
| Assay System | Relative Sensitivity | Key Advantages | Key Disadvantages |
|---|---|---|---|
| MTT | Moderate | Well-established, inexpensive | Insoluble formazan (requires solubilization), potential for artifacts |
| XTT | High | Water-soluble formazan, simpler protocol | Requires an electron acceptor, can be less sensitive than WST-1 |
| MTS | High | Water-soluble formazan, stable reagent | Requires an electron acceptor |
| WST-1 | Very High | Water-soluble formazan, high sensitivity, suitable for kinetic studies | Can have higher background absorbance |
| CTC | High (Fluorescent) | Fluorescent detection allows for single-cell analysis | Insoluble formazan, requires fluorescence detection |
| NBT/TNBT | - | Useful for histochemical localization of enzyme activity | Not typically used for quantitative plate-reader assays |
| Tetrazolium Violet | Moderate | Cell-permeable | Insoluble formazan (requires solubilization) |
Strategies for Standardization and Harmonization in Formazan-Based Research
The variability in protocols and reagents for formazan-based assays presents a challenge for comparing results across different studies and laboratories. Standardization and harmonization are crucial for improving the reliability and reproducibility of these assays.
Key strategies include:
Development and Adherence to Standard Operating Procedures (SOPs): Detailed SOPs that specify all experimental parameters, including cell seeding density, reagent concentrations, incubation times, and instrument settings, are essential for reducing variability. This includes precise instructions for cell handling, reagent preparation, and data acquisition.
Use of Appropriate Controls: The inclusion of a comprehensive set of controls is critical for data validation. This should include blank wells (medium and reagent only), untreated cell controls, and positive controls (a known cytotoxic agent). biotium.com For colored test compounds, an additional control containing the compound without cells is necessary to account for any direct interference with the absorbance reading.
Interlaboratory Comparison Studies: These studies, where the same assay is performed in multiple laboratories, are vital for assessing the robustness and reproducibility of a protocol. nist.gov They help to identify sources of variability and to establish consensus on best practices.
Reporting of Detailed Methodological Information: Publications should include thorough descriptions of the assay methods used, allowing for the replication of the experiment by other researchers. This includes the specific tetrazolium salt and any IEAs used, their final concentrations, and the make and model of the instrumentation.
Consideration of Assay-Specific Limitations: Researchers must be aware of the potential for interference from the compounds being tested. For example, some compounds can directly reduce tetrazolium salts or interfere with the absorbance reading, leading to false-positive or false-negative results. journalagent.com
By implementing these strategies, the scientific community can move towards greater harmonization in formazan-based research, leading to more reliable and comparable data for assessing cellular health and disease.
Advanced Formazan Chemistry, Derivatives, and Emerging Research Directions
Rational Design and Synthetic Pathways for Novel Formazan (B1609692) Derivatives
The versatility of the formazan scaffold allows for extensive chemical modification, enabling the rational design of derivatives with tailored properties. Synthetic chemistry plays a pivotal role in accessing these novel compounds, from fundamental precursors to complex, functionalized molecules.
Chemical Synthesis of Formazan Precursors and Derivatives
The synthesis of formazans is a well-established area of organic chemistry, with the most common methods relying on the coupling of aryl diazonium salts with substrates that have activated carbon functionalities. rsc.orghacettepe.edu.tr A primary route involves the reaction of diazonium compounds with aldehyde hydrazones. hacettepe.edu.trwikipedia.orgnih.gov In this procedure, electron-rich hydrazones react with diazonium salts, leading to an intermediate that rearranges to form the formazan structure. wikipedia.org
Another prevalent method is the reaction of diazonium salts with active methylene (B1212753) compounds. wikipedia.org This process typically involves a two-step addition of the diazonium salt to yield a 3-substituted formazan. wikipedia.org Additionally, formazans can be generated through the oxidation of hydrazidines or the reductive decomposition of their corresponding tetrazolium salts. wikipedia.org
Modern synthetic efforts focus on creating libraries of formazan derivatives by varying the substituents on the aromatic rings. For instance, novel formazan series have been synthesized by coupling substituted phenylhydrazones with diazonium salts of various anilines. researchgate.netrsc.org These methods allow for the introduction of diverse functional groups to modulate the electronic and steric properties of the final molecule.
Table 1: Common Synthetic Routes to Formazan Derivatives
| Synthetic Method | Precursors | Key Features |
|---|---|---|
| Diazonium Coupling with Hydrazones | Aryl diazonium salt, Aldehyde hydrazone | Widely used, versatile for triaryl formazans. hacettepe.edu.trnih.gov |
| Diazonium Coupling with Active Methylene Compounds | Aryl diazonium salt, Active methylene compound | Forms a 3-substituted formazan. wikipedia.org |
| Oxidation of Hydrazidines | Hydrazonyl halides, Hydrazine derivatives | Provides an alternative pathway to formazans. wikipedia.org |
| Reduction of Tetrazolium Salts | Substituted tetrazolium salt, Reducing agent (e.g., ascorbic acid) | Reversible process, important in biological assays. wikipedia.org |
Development of Tetrazolium-Based Prochelators for Targeted Intracellular Release of Formazans
A groundbreaking application of formazan chemistry is the development of tetrazolium-based "prochelators." This strategy is inspired by the classic MTT assay, where tetrazolium salts are bioreduced to colored formazans within metabolically active cells. nih.govnih.gov Researchers have designed tetrazolium cations that are stable in blood serum but can be activated by the more reducing environment inside cells, particularly cancer cells which often have higher levels of reductants like glutathione (B108866). nih.govnih.govrsc.org
The core concept involves "wrapping" a metal-binding formazan ligand within a cationic tetrazolium structure. nih.gov This cationic prochelator can readily permeate cell membranes. nih.gov Once inside the cell, the tetrazolium ring is reduced, releasing the formazan derivative, which then acts as an active chelator for intracellular metal ions, such as iron. nih.govrsc.org This targeted release mechanism aims to minimize off-target effects associated with systemic metal chelation. nih.govnih.gov
The synthesis of these prochelators is achieved by the oxidation of the parent formazan ligand using reagents like N-bromosuccinimide (NBS) or lead tetraacetate. nih.govnih.gov The rational design of these molecules includes tuning their reduction potentials and incorporating specific metal-coordinating groups (e.g., N-pyridyl or quinoline moieties) onto the formazan backbone to ensure effective metal sequestration upon release. nih.govrsc.orgrsc.org This approach has shown promise in developing antiproliferative agents that interfere with the iron homeostasis in cancer cells. nih.govrsc.orgrsc.org
Coordination Chemistry of Formazans as Ligands
Upon deprotonation, formazans yield formazanate anions, which are versatile and highly effective ligands for a wide range of metal ions. rsc.orgrug.nl The resulting metal complexes often exhibit intense colors and unique electronic properties, making them a subject of growing interest in coordination chemistry. rsc.orgwikipedia.org
Formazanate Complexes with Transition Metal Ions
Formazanate ligands are known to form stable and often colorful chelate complexes with numerous transition metals, including copper, nickel, cobalt, and zinc. rsc.orgwikipedia.org Although they share structural similarities with the well-studied β-diketiminate ligands, the coordination chemistry of formazanates remains less explored. rsc.orgrsc.org The nitrogen-rich backbone of formazanates imparts redox activity and allows for significant electronic delocalization, leading to rich optoelectronic properties in their metal complexes. rsc.orgrug.nlnih.gov
The versatility of formazanate ligands allows them to adopt various coordination modes. Asymmetric formazans featuring a metal-binding group on an N-aryl substituent can act as tridentate ligands. nih.gov Research has demonstrated the synthesis of a variety of complexes:
Manganese(II) complexes can feature an octahedral coordination geometry with two tridentate formazanate ligands. rsc.org
Nickel(II) typically forms square planar, diamagnetic bis(formazanate) complexes. rsc.org
Copper(II) has been shown to form complexes with a pseudo-five-coordinate geometry. rsc.org
Iron(II) can be stabilized in a low-spin state by two tridentate formazanate ligands, forming complexes with a 2:1 ligand-to-metal stoichiometry. nih.govnih.gov
Structural Analysis of Formazan-Metal Chelates
Single-crystal X-ray diffraction is the definitive method for elucidating the precise structure of formazan-metal chelates. rsc.org These analyses have revealed the remarkable coordinative flexibility of the formazanate ligand, which arises from the four nitrogen atoms in its NNCNN backbone. rsc.orgrug.nl This flexibility enables the formation of four-, five-, or six-membered chelate rings depending on which nitrogen atoms bind to the metal center. rsc.orgnih.gov
Structural studies of iron(II) complexes with tridentate N-pyridyl formazans show a distorted octahedral geometry. nih.gov The bond lengths within the formazanate backbone (N1-N2-C7-N3-N4) are consistent with significant charge delocalization across the conjugated anionic ligand. nih.gov
Table 2: Selected Structural Data for an Fe(II)-Formazanate Complex
| Parameter | Value | Description |
|---|---|---|
| Coordination Geometry | Distorted Octahedral | Two tridentate ligands coordinate a central Fe(II) ion. nih.gov |
| Fe–N (formazanate) distance | 1.864(2) to 1.946(3) Å | Bond lengths between iron and the N1 and N3 atoms of the formazanate backbone. nih.gov |
| Fe–N (heteroaryl) distance | Up to 2.009(4) Å | Bond length between iron and the nitrogen donor of the pyridyl group. nih.gov |
| Ligand Backbone Distances | 1.311(4) to 1.371(4) Å | N-N and N-C distances within the formazanate chain, indicating electron delocalization. nih.gov |
The coordination mode can also be influenced by the size of the metal ion. For instance, with heavy alkaline-earth metals, the smaller calcium ion is coordinated symmetrically to form a six-membered ring, whereas the larger strontium and barium ions are bound in an asymmetric, "open" fashion. acs.org
Engineering Fluorescent Formazan and Tetrazolium Analogs for Advanced Bioimaging
While traditional formazan-based biological assays are colorimetric, there is a significant drive to develop fluorescent analogs for more sensitive and versatile detection methods suitable for advanced bioimaging techniques like flow cytometry and confocal microscopy. nih.govresearchgate.net
The rational design of fluorescent formazans involves chemically linking the formazan or tetrazolium core to a known fluorophore, such as a coumarin, fluorescein, or rhodol derivative. nih.govsemanticscholar.orgconicet.gov.ar A key design strategy is to create a system where the tetrazolium salt form is non-fluorescent or has its fluorescence significantly quenched. nih.govresearchgate.net This is often achieved by disrupting the conjugated π-system of the attached fluorophore. semanticscholar.org
Upon intracellular enzymatic reduction of the tetrazolium salt to its corresponding formazan, the fluorophore's conjugation is restored, leading to a "turn-on" fluorescent signal. nih.govresearchgate.net This process provides a direct link between metabolic activity and fluorescent output. These engineered probes represent a significant step forward in the development of fluorescent assays for cytotoxicity and cell viability, offering the potential to visualize metabolic processes within different subcellular compartments. nih.govresearchgate.netsemanticscholar.org
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| Tetrazolium Violet Formazan |
| N-bromosuccinimide (NBS) |
| Lead tetraacetate |
| Glutathione |
| Coumarin |
| Fluorescein |
Strategies for Incorporating Fluorophores into Tetrazolium-Formazan Scaffolds
The development of fluorescent formazans from weakly or non-fluorescent tetrazolium salts has created a class of "switch-on" probes with applications in cellular analysis. ed.ac.ukresearchgate.net The core strategy revolves around designing a molecule where the tetrazolium salt form effectively silences a covalently attached fluorophore. Upon cellular reduction to the corresponding formazan, the fluorophore's emission is restored. The primary method for achieving this involves the direct incorporation of a known fluorophore backbone into the chemical structure of the tetrazolium salt. ed.ac.uk
A key approach is to utilize a fluorophore that possesses a functional group, such as an aniline group, which can be chemically integrated into the formazan core. ed.ac.uk This strategy was successfully employed using fluorophores like coumarins, fluoresceins, and rhodols. ed.ac.ukconicet.gov.ar For instance, 7-amino-4-methyl coumarin (AMC), a fluorophore with a readily available aniline group, has been used as a starting point. The synthesis involves diazotizing the amino group of the coumarin, followed by a coupling reaction with a phenylhydrazone to yield the fluorescent formazan derivative. ed.ac.uk Subsequent oxidation of the formazan produces the target tetrazolium salt, where the fluorophore's properties are masked. ed.ac.ukrsc.org
This modular approach allows for the synthesis of a variety of fluorescent probes by selecting different fluorophore scaffolds. The goal is to create a system where the tetrazolium salt disrupts the fluorophore's conjugated system, thereby preventing or reducing its fluorescence. ed.ac.ukconicet.gov.ar The reduction of the tetrazolium ring to the formazan structure re-establishes the conjugation, "switching on" the fluorescence. ed.ac.uk
The table below details examples of fluorophores that have been successfully incorporated into formazan structures to create fluorescent probes.
| Fluorophore Scaffold | Example Formazan Derivative | Precursor Tetrazolium Salt | Synthetic Strategy |
| Coumarin | A formazan attached to a 7-amino-4-methyl coumarin (AMC) backbone. ed.ac.uk | Coumarin-based tetrazolium salt. ed.ac.uk | Diazotization of the AMC aniline group, followed by coupling with benzaldehyde phenylhydrazone. ed.ac.uk |
| Fluorescein | A formazan synthesized with an incorporated fluorescein backbone. ed.ac.uk | Fluorescein-based tetrazolium salt. ed.ac.uk | Incorporation of the fluorophore backbone into the tetrazolium-formazan scaffold. ed.ac.uk |
| Rhodol | A formazan synthesized with an incorporated O-methyl rhodol backbone. ed.ac.uk | O-methyl rhodol-based tetrazolium salt. ed.ac.uk | Incorporation of the fluorophore backbone into the tetrazolium-formazan scaffold. ed.ac.uk |
Mechanisms of Fluorescence Quenching and Activation in Designed Systems
The functionality of tetrazolium-formazan based fluorescent probes hinges on a robust mechanism for quenching fluorescence in the tetrazolium state and activating it upon reduction to formazan. ed.ac.uk This "off/on" switching is crucial for generating a high signal-to-noise ratio in detection assays. researchgate.net
Primary Mechanism: Disruption and Restoration of π-Conjugation
The predominant mechanism for fluorescence modulation in these systems is the disruption of the fluorophore's conjugated π-electron system. ed.ac.ukconicet.gov.ar In the synthesized tetrazolium salt, the positive charge on the heterocyclic tetrazolium ring interrupts the electronic conjugation that extends into the attached fluorophore. This disruption alters the electronic structure sufficiently to prevent the molecule from absorbing light and emitting it as fluorescence, rendering the tetrazolium salt non-fluorescent or only weakly fluorescent. ed.ac.uk
The activation of fluorescence occurs upon the chemical reduction of the tetrazolium salt. This reaction, often mediated by cellular dehydrogenases, converts the tetrazolium ring into the formazan chain. conicet.gov.ar This conversion eliminates the ring's positive charge and planarity, restoring the extended π-conjugated system of the attached fluorophore. With its electronic structure re-established, the formazan product becomes highly fluorescent. ed.ac.uk This reduction-triggered restoration of fluorescence is the "switch-on" event. For example, the tetrazolium moiety has been shown to effectively quench the fluorescence of incorporated fluorescein and O-methyl rhodol. ed.ac.ukresearchgate.net
Other Potential Quenching Mechanisms
While disruption of conjugation is the primary design principle, other photophysical quenching mechanisms could also contribute to the low fluorescence of the tetrazolium salt precursor. wikipedia.org These processes provide alternative non-radiative decay pathways for the excited state of the fluorophore, decreasing fluorescent intensity. wikipedia.orgossila.com
Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process between two chromophores—a donor and an acceptor—when they are in close proximity (typically 1-10 nm). wikipedia.orghamamatsu.commdpi.com In the context of a tetrazolium-fluorophore conjugate, the fluorophore could act as the donor and the tetrazolium ring as the acceptor (quencher), provided there is sufficient overlap between the emission spectrum of the fluorophore and the absorption spectrum of the tetrazolium moiety. biosearchtech.com
Photoinduced Electron Transfer (PET): PET is another dynamic quenching process where an excited electron is transferred from an electron donor to an electron acceptor. mdpi.com This transfer deactivates the excited state of the fluorophore non-radiatively. mdpi.com Depending on the electronic properties of the specific fluorophore and tetrazolium ring, the tetrazolium salt could potentially act as an electron acceptor, quenching the fluorescence of the photoexcited fluorophore. researchgate.netmdpi.com
Static Quenching: This occurs when the fluorophore and the quencher form a non-fluorescent complex on the ground state. ossila.combiosearchtech.com The formation of this stable complex prevents the fluorophore from being excited in the first place. The rigid structure of the tetrazolium salt linked to the fluorophore could facilitate the formation of such an intramolecular complex. biosearchtech.com
The activation, in all cases, is achieved by the chemical transformation (reduction) of the tetrazolium ring into the formazan. This change fundamentally alters the electronic properties and structure of the quenching moiety, eliminating its ability to accept energy or electrons from the fluorophore and thereby restoring fluorescence. ed.ac.uk
Methodological Considerations and Limitations in Formazan Based Assays
Identification and Mitigation of Chemical Interference in Formazan (B1609692) Production
A significant challenge in formazan-based assays is the potential for chemical interference, where the tetrazolium salt is reduced to formazan through non-enzymatic, abiotic pathways. This can artificially inflate the colorimetric signal, leading to an overestimation of cell viability.
Certain components within cell culture media and the very compounds being tested for cytotoxicity can directly reduce tetrazolium salts. nih.govconicet.gov.ar For instance, the pH of the culture medium can influence formazan production, with elevated pH potentially increasing background absorbance values. promega.co.uk Studies have shown that some test compounds, including various plant extracts and polyphenolic compounds, can directly reduce tetrazolium to formazan in the absence of cells. promega.co.ukmdpi.comnih.govsdiarticle4.com This chemical reaction can obscure a true cytotoxic effect or create a false-positive signal for cell viability. nih.gov Even nanoparticles have been shown to interfere, either by directly reacting with the tetrazolium salt or by binding to the formazan product. nih.gov To mitigate this, it is crucial to include appropriate controls, such as wells containing the test compound in culture medium without any cells, to measure and subtract any background absorbance caused by abiotic reduction. nih.govpromega.co.uk
Antioxidants and other reducing agents are common sources of interference in formazan-based assays. nih.gov These substances can non-enzymatically reduce the tetrazolium dye, leading to a false-positive signal that is independent of cellular metabolic activity. promega.co.uknih.gov Research has demonstrated that various reducing compounds can interfere with the assay chemistry. promega.co.uk
Thiol-containing antioxidants are particularly problematic. Compounds such as beta-mercaptoethanol, dithiothreitol (B142953) (DTT), and N-acetyl-L-cysteine have been shown to reduce tetrazolium salts to a formazan product in a dose-dependent manner, even without cells present. nih.gov Other common antioxidants like ascorbic acid (Vitamin C), vitamin A, and flavonoids (including Quercetin and Resveratrol) have also been identified as interfering agents. promega.co.ukmdpi.comsdiarticle4.comnih.gov The presence of these reducing agents can lead to a significant overestimation of cell viability. researchgate.net Conversely, some compounds, such as porphyrins, can cause the degradation of the formazan product, especially under light exposure, which would lead to an underestimation of viability. researchgate.netresearchgate.net
| Interfering Substance Class | Specific Examples | Effect on Assay | Reference |
|---|---|---|---|
| Thiol-Containing Antioxidants | Beta-mercaptoethanol, Dithiothreitol (DTT), N-acetyl-L-cysteine | Directly reduce tetrazolium, increasing formazan signal | nih.gov |
| Vitamins | Ascorbic Acid (Vitamin C), Vitamin A | Directly reduce tetrazolium, increasing formazan signal | promega.co.ukmdpi.comnih.gov |
| Polyphenols/Flavonoids | Quercetin, EGCG, Rutin, Resveratrol, Plant Extracts | Directly reduce tetrazolium, increasing formazan signal | promega.co.uknih.govsdiarticle4.com |
| Porphyrin Compounds | Zinc protoporphyrin (ZnPP) | Degrade formazan product under light, decreasing signal | researchgate.netresearchgate.net |
| Other | Nanoparticles, High pH Media | Direct reduction or binding of formazan | promega.co.uknih.gov |
Challenges in Correlating Formazan Production with Specific Biological States
Beyond direct chemical interference, a fundamental limitation of formazan-based assays lies in the interpretation of the data. The amount of formazan produced is a measure of metabolic activity, which is often used as a proxy for cell viability, but the two are not always synonymous. nih.govnih.gov
A common pitfall is the assumption that metabolic activity directly equates to cell viability. nih.gov A decrease in formazan production might indicate cytotoxicity, but it could also reflect a cytostatic effect where cells are alive but have ceased to proliferate. abcam.com Factors such as cell cycle phase and nutrient availability can significantly alter cellular metabolism without causing cell death. plos.org For example, cells nearing confluence may slow their metabolism, leading to lower formazan production per cell and a loss of linearity between cell number and absorbance. nih.gov Furthermore, some cells, such as senescent cells, may remain metabolically active and continue to reduce tetrazolium salts, even though they are no longer capable of division; this can result in an artifactual overestimation of the viable cell population. mdpi.com It is also possible for living cells to have very low metabolic activity, causing them to be misidentified as dead by the assay. plos.org
Formazan-based assays can sometimes fail to detect the full extent of cytotoxicity, thereby underreporting cell death. nih.gov This can occur when a cytotoxic agent does not immediately halt all metabolic activity. plos.org Dying cells may retain some enzymatic function and continue to produce formazan, masking the compound's lethal effect. Studies have found that for certain classes of drugs, such as proteasome inhibitors, tetrazolium reduction assays significantly underreported their killing capacity compared to other viability assays. nih.gov In some cases, the assay even failed to correctly characterize the mode of cell death induced by the treatment. nih.gov An additional confounding factor is that the tetrazolium reagents themselves can be cytotoxic at high concentrations or with prolonged incubation, potentially killing cells during the measurement process and complicating the interpretation of results. promega.co.ukmdpi.comnih.gov Therefore, relying solely on formazan-based assays may provide an incomplete or misleading picture of a compound's true cytotoxic potential. nih.gov
| Challenge | Description | Potential for Misinterpretation | Reference |
|---|---|---|---|
| Metabolic Activity ≠ Viability | Assay measures metabolic rate, not a direct count of living vs. dead cells. | Cytostatic effects mistaken for cytotoxicity; senescent cells counted as viable. | nih.govmdpi.comnih.gov |
| Altered Metabolism | Cellular stress or test compounds can increase or decrease metabolic rate without killing the cell. | False negatives (enhanced metabolism) or false positives (inhibited metabolism). | abcam.complos.orgplos.orgscienceopen.com |
| Underreporting Death | Dying cells can retain metabolic activity; some drugs' effects are not captured accurately. | Underestimation of a compound's true toxicity. | plos.orgnih.gov |
| Reagent Toxicity | The tetrazolium salt itself can be toxic to cells during the assay incubation. | Confounding results, as the measurement tool itself affects cell viability. | promega.co.ukmdpi.comnih.gov |
Factors Affecting Assay Accuracy, Consistency, and Interpretation
The reliability of formazan-based assays is contingent upon several experimental parameters. These factors can influence the enzymatic reduction of the tetrazolium salt and the subsequent measurement of the formazan product, potentially leading to misinterpretation of the data. mdpi.com
Impact of Cell Density, Incubation Duration, and Environmental Variables
The number of cells plated, the length of the incubation period, and the surrounding environmental conditions can significantly affect the outcome of formazan-based assays.
Cell Density: The density at which cells are seeded is a critical parameter. scielo.brresearchgate.net Low cell densities may result in a formazan signal that is too weak to be accurately detected. abcam.com Conversely, high cell densities can lead to nutrient depletion, changes in cellular metabolism, and overcrowding, which can skew the results. abcam.comscielo.br Studies have shown that at very high concentrations, cells may cease to divide, leading to a reduction in absorbance values. scielo.br The optimal cell density varies between cell lines and should be determined empirically to ensure a linear relationship between cell number and formazan production. researchgate.netnih.gov For instance, a study on NIH/3T3 fibroblasts found that the best results were obtained at densities between 3.125 x 10³ and 3.125 x 10⁴ cells/cm². scielo.br
Incubation Duration: The time that cells are incubated with the tetrazolium salt directly impacts the amount of formazan produced. nih.gov Longer incubation times generally lead to increased formazan concentration and a stronger signal. nih.gov However, prolonged exposure to some tetrazolium reagents, like MTT, can be toxic to cells, potentially confounding the results. promega.co.uk It is essential to optimize the incubation period to allow for sufficient formazan production for detection without causing significant cell death due to the reagent itself. nih.govnih.gov The ideal incubation time is also dependent on the metabolic rate of the specific cell type being studied. nih.gov
Environmental Variables: Factors such as pH and light exposure can also influence the assay. The pH of the culture medium can affect the absorbance of the formazan product. plos.org Additionally, prolonged exposure of the tetrazolium salt solution to light can lead to spontaneous reduction, resulting in higher background absorbance. promega.co.uknih.gov
Issues Related to Formazan Solubilization and Spectrophotometric Measurement
The water-insoluble nature of the formazan produced from many tetrazolium salts, including Tetrazolium Violet, necessitates a solubilization step before spectrophotometric analysis. This step introduces potential sources of error.
Incomplete Solubilization: Failure to completely dissolve the formazan crystals is a common issue that can lead to inaccurate readings. abcam.com The choice of solvent is critical, with dimethyl sulfoxide (B87167) (DMSO) and isopropanol (B130326) being commonly used. scielo.br The effectiveness of a solvent can vary depending on the cell line. scielo.br Inadequate mixing or insufficient solvent volume can also result in incomplete solubilization. abcam.com To ensure complete dissolution, orbital shaking or thorough pipetting is often recommended. abcam.com
Solvent Effects: Different solvents can affect the stability and absorbance spectrum of the formazan. frontiersin.org For example, some organic solvents may cause proteins from the serum in the culture medium to precipitate, leading to light scattering and artificially high absorbance readings. promega.co.uk The stability of the solubilized formazan color can also be time-dependent, with some reports indicating stability for only a few hours at room temperature, making prompt measurement crucial. researchgate.net
Spectrophotometric Measurement: Accurate spectrophotometric measurement requires a properly calibrated instrument. abcam.com The optimal wavelength for measuring formazan is typically around 570 nm. abcam.com Using a reference wavelength, often 630 nm, can help to correct for background noise and turbidity. abcam.comasm.org
Optical Interference from Nanomaterials or Complex Sample Matrices
The presence of certain substances in the sample can interfere with the optical measurements of formazan-based assays, leading to erroneous results.
Nanomaterials: Engineered nanoparticles are a known source of interference. nih.govbohrium.com Carbon-based nanomaterials, for instance, can absorb light in the same spectral region as formazan, leading to artificially inflated absorbance readings. nih.gov Some nanoparticles can also directly reduce the tetrazolium salt to formazan in the absence of cells, causing false-positive signals. nih.gov Furthermore, nanoparticles can bind to the formazan product, which may affect its solubility and detection. nih.gov
Complex Sample Matrices: Components within complex biological samples or culture media can also interfere with the assay. bio-connect.nl For example, compounds with reducing properties, such as ascorbic acid or polyphenols, can non-enzymatically reduce the tetrazolium salt, leading to an overestimation of cell viability. nih.govplos.org Phenol red, a common pH indicator in culture media, can also interfere with the absorbance reading if the pH becomes acidic. mdpi.compromega.co.uk The presence of these interfering substances can be particularly problematic in complex sample types like plasma or serum. bio-connect.nl To account for this, it is essential to include appropriate controls, such as wells containing the test compound and medium without cells. promega.co.uk
Importance of Complementary Assays for Comprehensive Biological Interpretation
Therefore, it is highly recommended to use complementary assays to obtain a more comprehensive and accurate understanding of the biological response. Combining a formazan-based assay with a method that measures a different aspect of cell health, such as membrane integrity (e.g., trypan blue exclusion or lactate (B86563) dehydrogenase (LDH) release assay) or DNA content, can provide a more robust assessment. plos.orgresearchgate.net This multi-assay approach helps to confirm findings and provides a more complete picture of cellular responses to a given treatment. opentrons.com
Q & A
Q. What is the standard protocol for quantifying Tetrazolium Violet (TV) Formazan production in bacterial cultures?
- Methodological Answer : Inoculate 200 µL of bacterial culture (OD₆₀₀ = 2.0) into 25 mL of TSB containing 0.01 mg/mL TV. Incubate for 24 hours at 37°C. Centrifuge 5 mL culture at 5,000×g for 5 min, resuspend cells in 1.2 mL DMSO, and centrifuge again. Measure absorbance of the supernatant at OD₅₁₀ nm. Ensure untreated samples have OD ≥ 1.0 for valid interpretation .
Q. How does Tetrazolium Violet Formazan compare to MTT in assessing cellular metabolic activity?
- Methodological Answer : TV and MTT both measure dehydrogenase activity but differ in solubility and reduction mechanisms. MTT forms insoluble formazan crystals requiring solubilization (e.g., acidified isopropanol), while TV’s formazan is water-soluble. TV reduction in bacteria depends on electron transport chain (ETC) components (e.g., NADH, menaquinones), whereas MTT primarily reflects mitochondrial activity in eukaryotes .
Q. What critical parameters must be controlled in TV-based cytotoxicity assays?
- Methodological Answer : Key parameters include:
- Incubation time : 24 hours for bacterial cultures to avoid saturation .
- Cell viability thresholds : Normalize data to cell counts or use OD baselines (e.g., untreated samples ≥ 1.0) .
- Redox interference : Avoid media components (e.g., antioxidants) that may alter TV reduction kinetics .
Advanced Research Questions
Q. How do experimental conditions (e.g., growing vs. resting cells) influence TV reduction mechanisms in bacterial models?
- Methodological Answer : In Lactococcus lactis, TV reduction occurs at different ETC sites:
- Plate tests (growing cells) : Requires menaquinones and membrane NADH dehydrogenases (NoxA/B). Reduction occurs extracellularly or in the outer membrane .
- Liquid tests (resting cells) : Direct reduction via NoxA/B, correlating with intracellular NADH pools .
Table 1 : Comparison of TV Reduction Sites in Different Assays
| Condition | Reduction Site | Key Enzymes/Cofactors | Application Example |
|---|---|---|---|
| Plate Test | Outer membrane/menaquinones | NoxA/B, menaquinones | Screening menaquinone mutants |
| Liquid Test | Inner membrane dehydrogenases | NoxA/B, NADH | Quantifying NADH pools |
Q. How can researchers resolve contradictions in formazan quantification data across studies?
- Methodological Answer : Contradictions often arise from:
- Model specificity : Bacterial vs. mammalian systems use distinct ETC pathways .
- Normalization errors : Use cell-count-normalized absorbance (e.g., MTT in H9C2 cells ) or parallel viability assays (e.g., crystal violet staining) .
- Salt-specific interference : Validate TV against alternative tetrazolium salts (e.g., INT) in the same model .
Q. How can TV assays be optimized for novel cell types with atypical dehydrogenase activity?
- Methodological Answer :
- Pilot experiments : Test TV concentrations (0.01–0.1 mg/mL) and incubation times (12–48 hrs) to establish linear formazan production .
- Inhibitor controls : Use ETC inhibitors (e.g., rotenone) to confirm NADH-dependent reduction .
- Cross-validation : Correlate TV data with ATP assays or flow cytometry for metabolic activity .
Data Interpretation Tables
Table 2 : Key Considerations for TV Assay Optimization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
